molecular formula C18H35NO3 B051302 N-Palmitoylglycine CAS No. 2441-41-0

N-Palmitoylglycine

Cat. No.: B051302
CAS No.: 2441-41-0
M. Wt: 313.5 g/mol
InChI Key: KVTFEOAKFFQCCX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Palmitoylglycine (PalGly) is an endogenous lipid that primarily targets the G-protein-coupled receptor GPR132 . This receptor, also known as G2A, is activated by oxidized fatty acids . PalGly also acts as a modulator of calcium influx and nitric oxide production in sensory neurons .

Mode of Action

PalGly interacts with its target, GPR132, and activates it . This activation is comparable to the activation caused by 9-hydroxyoctadecadienoic acid (9-HODE), another oxidized fatty acid . The activation of GPR132 by PalGly leads to a modulation of calcium influx and nitric oxide production in sensory neurons .

Biochemical Pathways

The activation of GPR132 by PalGly affects several biochemical pathways. It leads to an increase in calcium influx in sensory neurons . This influx of calcium is thought to contribute to the production of nitric oxide through calcium-sensitive nitric-oxide synthase enzymes . The exact downstream effects of these pathways are still under investigation.

Pharmacokinetics

It is known that palgly is produced after cellular stimulation and occurs in high levels in rat skin and spinal cord . It is also up-regulated in fatty acid amide hydrolase knockout mice, suggesting a pathway for enzymatic regulation .

Result of Action

The activation of GPR132 by PalGly and the subsequent modulation of calcium influx and nitric oxide production have several effects at the molecular and cellular level. PalGly potently inhibits heat-evoked firing of nociceptive neurons in the rat dorsal horn

Action Environment

The action of PalGly is influenced by various environmental factors. For example, the presence of extracellular calcium is necessary for PalGly-induced calcium influx . Furthermore, the effect of PalGly on sensory neurons is characterized by strict structural requirements and is sensitive to pertussis toxin . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of PalGly.

Biochemical Analysis

Biochemical Properties

N-Palmitoylglycine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit heat-evoked firing of nociceptive neurons in the rat dorsal horn . It also induces transient calcium influx in native adult dorsal root ganglion (DRG) cells and a DRG-like cell line .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating calcium influx and nitric oxide production . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It is known to stimulate nitric oxide synthase enzymes, leading to increased nitric oxide production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is known to be hydrolyzed by fatty acid amide hydrolase (FAAH), suggesting a pathway for its enzymatic regulation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by the conjugation of fatty acids with glycine, a process facilitated by specific enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Palmitoylglycine can be synthesized through the conjugation of palmitic acid with glycine. This reaction typically involves the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-Palmitoylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(hexadecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFEOAKFFQCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179163
Record name N-Palmitoylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013034
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2441-41-0, 158305-64-7
Record name N-Palmitoylglycine
Source CAS Common Chemistry
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Record name N-Palmitoylglycine
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Record name N-hexadecanoylglycine
Source DrugBank
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Record name N-Palmitoylglycine
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Record name N-Palmitoylglycine
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Record name PALMITOYL GLYCINE
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Record name Palmitoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

N-palmitoyl-Gly-His obtained in the above-described synthesis example was added in a screw bottle (manufactured by Maruemu Corporation) such that the concentration of N-palmitoyl-Gly-His was 1.0 wt % (w/w) and the concentration of an additive (sodium ethylenediaminediacetate, sodium ethylenediaminetetraacetate) was 1.0 wt % (w/w), and a stirring bar (manufactured by As One Corporation, 4 mm×10 mm) was put thereinto. The additives (each having a pH that is outside the range of 6.5 to 9.3 or 1.8 to 2.5) are outside the scope of the present invention. Next, heating and stirring were performed, with a cap of the screw bottle being open, in a water bath (NWB-180N, manufactured by Nissinrika K. K.) for 60 minutes at a maximum until a transparent dispersion state was confirmed at 80° C. After heating and stirring, there were no undissolved residues in the solution with sodium ethylenediaminetetraacetate, whereas undissolved residues were observed by visual inspection in the other.
Name
N-palmitoyl-Gly-His
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-palmitoyl-Gly-His
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium ethylenediaminediacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

First, 27.3 g (364 mmol) of glycine and 29.1 g (727 mmol) of sodium hydroxide were dissolved in a mixed solvent of 450 g composed of i-propanol and 200 g of water under stirring at room temperature, then cooled to 10° C. Next, 100 g (364 mmol) of palmitic acid chloride was added dropwise thereto over a period of 1 hour. The reaction product was returned to room temperature, then stirred for about 15 hours. Next, 400 g of water was added thereto, following which 73.8 g (727 mmol) of 35% hydrochloric acid was added dropwise. The solid that deposited out was recovered, slurry washed, and purified by re-crystallization from methanol, giving 36.4 g (yield, 32%) of N-palmitoyl-Gly as a white solid.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
73.8 g
Type
reactant
Reaction Step Three
Name
Quantity
400 g
Type
solvent
Reaction Step Four
Name
Quantity
200 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
32%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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